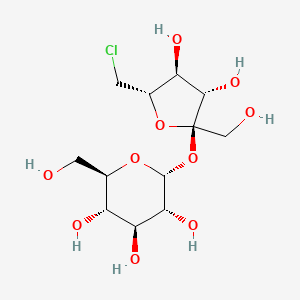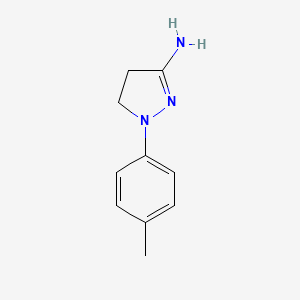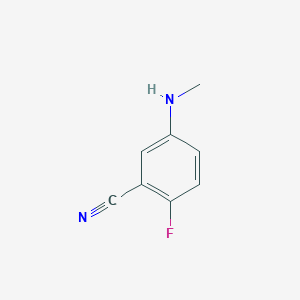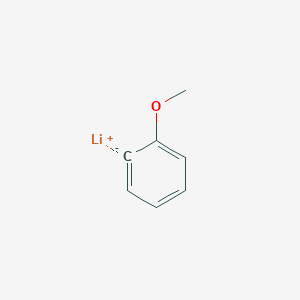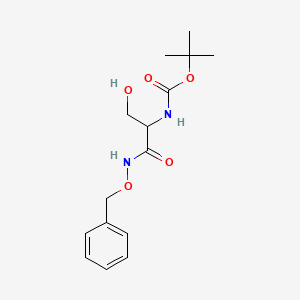
Tert-butyl 3,5-dimethoxyphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3,5-dimethoxyphenylcarbamate is a chemical compound that belongs to the class of aniline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the aniline ring, and two methoxy groups at the 3 and 5 positions of the aromatic ring. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3,5-dimethoxyphenylcarbamate typically involves the reaction of 3,5-dimethoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3,5-dimethoxyphenylcarbamate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Tert-butyl 3,5-dimethoxyphenylcarbamate has several applications in scientific research:
Organic Synthesis: It is widely used as an intermediate in the synthesis of more complex organic molecules, particularly in the protection and deprotection of amine groups.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of functional materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3,5-dimethoxyphenylcarbamate primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality during synthetic transformations, preventing unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alaninol: Another Boc-protected compound used in organic synthesis.
N-(tert-Butoxycarbonyl)sulfamoyl chloride: Used for the protection of amines and in the synthesis of sulfonamides.
N-(tert-Butoxycarbonyl)-5-syn-tert-butyl-2-methoxyphenylamine: Used in the synthesis of pharmaceuticals and advanced materials.
Uniqueness
Tert-butyl 3,5-dimethoxyphenylcarbamate is unique due to the presence of two methoxy groups on the aromatic ring, which can participate in further functionalization reactions.
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
tert-butyl N-(3,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-9-6-10(16-4)8-11(7-9)17-5/h6-8H,1-5H3,(H,14,15) |
Clave InChI |
FRFIZRWUMNNPQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




